molecular formula C23H18FNO4S B2438054 [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114656-36-8

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2438054
CAS RN: 1114656-36-8
M. Wt: 423.46
InChI Key: IVVDNIHBQSLDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO4S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Scientific Research

Synthesis and Structural Analysis : The development of fluorinated compounds often involves intricate synthetic routes to incorporate fluorine atoms or fluorine-containing groups into molecules. For instance, Huang et al. (2021) discussed the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction, followed by structural confirmation using various spectroscopic techniques and crystallography. The molecular structures were further validated using density functional theory (DFT), highlighting the critical role of structural analysis in understanding these compounds (Huang et al., 2021).

Photophysical Properties : The modification of molecular structures through fluorination can significantly affect the photophysical properties of compounds. For example, Tanaka et al. (2001) demonstrated the application of benzoxazole and benzothiazole analogues in fluorescent probes for sensing pH and metal cations, emphasizing the impact of fluorophenol moieties on sensitivity and selectivity (Tanaka et al., 2001).

Fluorinated Fluorophores : Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and their derivatives, aiming to enhance photostability and improve spectroscopic properties for potential applications in fluorescent labeling and imaging. This work underscores the versatility of fluorinated compounds in creating novel fluorophores with tunable properties (Woydziak et al., 2012).

Chemical Reactivity and Applications : The introduction of fluorine atoms can also influence the reactivity and potential applications of compounds. Patrick et al. (2004) described the synthesis of a fluorinated masked o-benzoquinone, showcasing its reactivity in Diels–Alder reactions and its utility in synthesizing a variety of fluorinated compounds (Patrick et al., 2004).

properties

IUPAC Name

[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-4-3-5-18(12-15)25-14-22(23(26)16-6-9-19(29-2)10-7-16)30(27,28)21-11-8-17(24)13-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVDNIHBQSLDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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